![molecular formula C13H9F3N2O4 B2843460 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid CAS No. 339012-83-8](/img/structure/B2843460.png)
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid is a chemical compound with the molecular formula C13H9F3N2O4 and a molecular weight of 314.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.22 and a molecular formula of C13H9F3N2O4 . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Homologation of Carboxylic Acids
One-carbon homologation of carboxylic acids, including compounds similar to 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid, can be achieved through a sequence involving treatment with specific reagents to afford esters or acids with extended carbon chains. This method provides a safe alternative to traditional reactions, opening avenues for the synthesis of more complex molecules (Katritzky et al., 2000).
Synthesis and Structural Diversity
The synthesis of coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrates the structural diversity achievable with molecules bearing resemblance to 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid. These polymers exhibit unique properties such as chirality and luminescence, highlighting the potential for designing novel materials (M. Cheng et al., 2017).
Photolabile Compounds in Drug Discovery
Research on the photolability of sulfamethoxazole, which shares structural similarities with 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid, underlines the importance of understanding the photochemical properties of compounds in the development of pharmaceuticals. This study identified primary photoproducts and proposed pathways for their formation, essential for predicting the behavior of similar compounds under light exposure (Wei Zhou & D. Moore, 1994).
Antibacterial Activity of Anilides
The synthesis and testing of anilides of carboxylic and sulfonic acids for antimicrobial activity provide insights into the structure-activity relationship, important for the development of new antibiotics. Compounds like 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid could serve as potential scaffolds for designing antibacterial agents, with modifications influencing their effectiveness against specific bacterial strains (W. Linfield et al., 1983).
Nitration of Aromatic Compounds
The design of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate for the nitration of aromatic compounds, including aniline derivatives, underscores the utility of novel reagents in facilitating efficient and selective chemical transformations. This approach, involving in situ generation of nitrogen dioxide, showcases the potential for developing greener and more sustainable chemical processes in synthetic chemistry (M. Zolfigol et al., 2012).
Safety and Hazards
The safety data sheet for a related compound, Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}isoxazole-3-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn . If skin irritation occurs or eye irritation persists, medical advice should be sought .
Propriétés
IUPAC Name |
5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOBNARZABBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

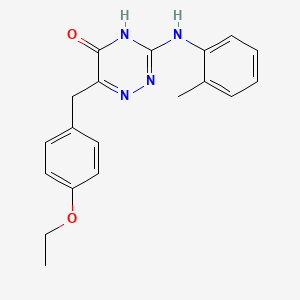
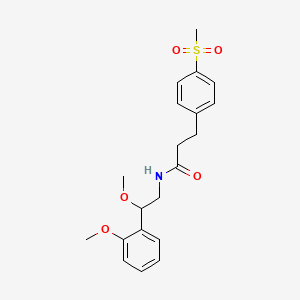


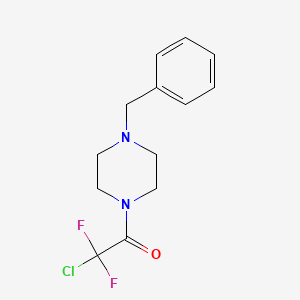
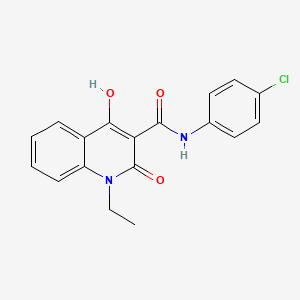
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)
![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)
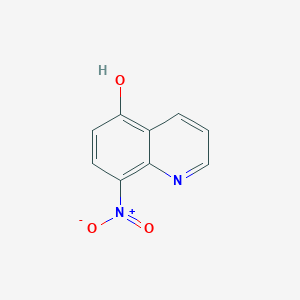

![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)
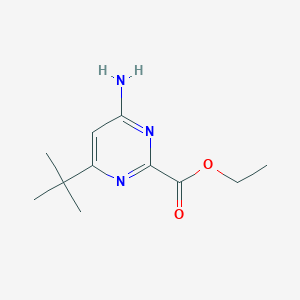
![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)